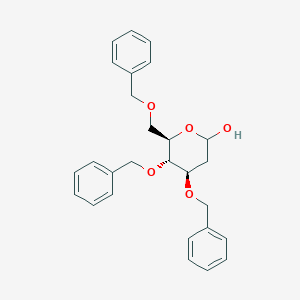

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose

描述

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose (CAS: 132732-60-6) is a protected monosaccharide derivative widely used as a glycosyl donor in synthetic carbohydrate chemistry. The benzyl groups at the 3-, 4-, and 6-positions serve as protecting groups, enhancing solubility in organic solvents and directing regioselectivity during glycosylation reactions. The 2-deoxy configuration eliminates steric hindrance at C2, enabling stereoselective glycosidic bond formation. This compound is pivotal in synthesizing oligosaccharides, glycoconjugates, and fluorinated sugars, with applications in drug discovery and glycobiology .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose typically involves the protection of the hydroxyl groups of D-glucose with benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same protective group chemistry but may use continuous flow reactors to improve efficiency and yield .

化学反应分析

Types of Reactions

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like hydrogen bromide (HBr) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

科学研究应用

Chiral Probes in Organic Synthesis

One of the primary applications of 3,4,6-tri-O-benzyl-2-deoxy-D-glucopyranose is its use as a chiral probe for elucidating the absolute configuration of chiral secondary alcohols. This application is crucial in asymmetric synthesis where understanding the stereochemistry of products is essential. The compound facilitates the formation of glycosidic linkages with optically active secondary alcohols, allowing researchers to investigate reaction mechanisms and stereochemical outcomes effectively .

Case Study: Chiral Probing

In a study published by Nature, researchers synthesized derivatives of 2-deoxy-D-glucose to create chiral probes. The application of these probes helped elucidate the stereochemistry of various secondary alcohols through ROESY NMR experiments. The findings demonstrated that the glycosidic bond's conformation could be manipulated by altering the structure of the aglycone, showcasing the versatility of this compound in synthetic organic chemistry .

Glycosylation Reactions

This compound is also utilized in glycosylation reactions to form glycosides. These reactions are fundamental in carbohydrate chemistry and are employed to synthesize complex oligosaccharides and glycoconjugates. The compound’s protective benzyl groups allow for selective reactions while maintaining stability under various reaction conditions.

Example: Synthesis of Glycosides

In synthetic protocols, this compound has been used successfully to produce glycosides with various aglycones. The choice of protecting groups and reaction conditions can lead to high yields and purity of the desired products .

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its structural similarity to naturally occurring sugars. It can be modified further to develop drugs targeting specific biological pathways or enhancing bioavailability.

Research Insights

Recent studies have explored modifying this compound to create analogs with improved pharmacological properties. These modifications can lead to compounds that exhibit enhanced activity against specific targets in disease pathways .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard reference material for HPLC and NMR analyses due to its well-defined chemical structure and high purity (≥98% by HPLC). Its stability under various conditions makes it suitable for use in method development and validation .

作用机制

The mechanism of action of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose involves its role as a glycosyl donor or acceptor in various biochemical reactions. The benzyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. This compound can participate in glycosylation reactions, forming glycosidic bonds with other molecules .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose with key analogs:

Research Findings

Stereoselective Glycosylation: this compound achieves >90% α-selectivity in glycosylations with primary alcohols, outperforming 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (α/β mixture) . The 2-fluoro analog shows reduced reactivity but improved hydrolytic stability in vivo .

Synthetic Routes :

- The title compound is synthesized via benzylation of 2-deoxy-D-glucose in 84% yield , whereas acetylated analogs require additional steps for deprotection .

生物活性

3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose is a synthetic carbohydrate derivative that has garnered interest due to its potential biological activities. This compound is a modified form of 2-deoxy-D-glucose, which is known for its various biological effects, particularly in the context of cancer treatment and metabolic disorders. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₂₇H₃₀O₅

- Molecular Weight : 434.53 g/mol

- CAS Number : 160549-11-1

It appears as a white to almost white powder or crystalline solid and is slightly soluble in dioxane. The melting point ranges from 102.0 to 107.0 °C .

Synthesis

The synthesis of this compound can be achieved through various methods, including glycosylation reactions that utilize benzyl-protected glycosyl donors. These methods often involve the use of specific catalysts and reaction conditions to ensure high yields and selectivity .

Anticancer Properties

Research indicates that derivatives of 2-deoxy-D-glucose exhibit significant anticancer activity. For instance, studies have shown that compounds related to 2-deoxy-D-glucose can inhibit cancer cell metabolism and induce apoptosis (programmed cell death) in various cancer cell lines .

A notable study evaluated the antiproliferative effects of synthesized compounds derived from 2-deoxy sugars on HeLa cells. The results demonstrated that specific derivatives exhibited complete inhibition of cell viability at concentrations as low as 10 µM .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Concentration (µM) | % Cell Viability |

|---|---|---|

| This compound | 10 | <8% |

| Acetyl protected analog | 10 | 100% |

| Benzylidene protected compound | 100 | 54% |

The mechanism underlying the anticancer effects of this compound likely involves interference with glycolytic pathways. Similar to other deoxy sugars, it may disrupt glucose metabolism in cancer cells by mimicking glucose but lacking the necessary hydroxyl groups for complete metabolism. This leads to reduced energy production and increased oxidative stress within the cells .

Case Studies

Several studies have explored the biological activities associated with this compound:

-

Study on Antiproliferative Effects :

A study conducted on various sugar derivatives found that those with benzyl protective groups showed enhanced lipophilicity and improved cellular uptake, leading to higher cytotoxicity against cancer cells . -

Synthesis and Evaluation :

Research focusing on the synthesis of glycosylated compounds demonstrated that modifications at specific positions influenced biological activity significantly. For example, introducing benzyl groups at certain hydroxyl positions enhanced their effectiveness against cancer cell lines .

常见问题

Q. How is 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose synthesized, and what protecting group strategies are employed?

Basic Research Question

The synthesis typically involves sequential benzylation of hydroxyl groups on the glucopyranose backbone. A common approach is glycosylation of 2-deoxy-D-glucopyranose derivatives using benzyl bromide in the presence of a base (e.g., sodium hydride) in anhydrous DMF. For instance, allyl 2,3,6-tri-O-benzyl-4-O-α-D-glucopyranoside was synthesized by reacting allyl glucopyranose with benzyl bromide and NaH, followed by purification via diethyl ether extraction and column chromatography . Protecting groups (benzyl at 3,4,6 and deoxy at C2) are chosen for stability under glycosylation conditions and selective deprotection in later steps .

Q. What are the challenges in achieving stereoselective glycosylation using this compound?

Advanced Research Question

Stereoselectivity in glycosylation depends on the anomeric leaving group, catalyst, and reaction conditions. For example, this compound was used with trityl tetrakis(pentafluorophenyl)borate as a catalyst to achieve α-selective glycosylation in high yields (82–92%). Competing pathways, such as β-side attack due to poor leaving group activation or solvent polarity, can reduce selectivity. Kinetic studies and computational modeling are recommended to optimize reaction parameters .

Q. What spectroscopic methods are used to characterize this compound?

Basic Research Question

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm benzyl group positions and anomeric configuration (e.g., δ 4.6–4.7 ppm for benzyl-CH) .

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for 1-O-acetyl-3,4,6-tri-O-benzyl-2-C-bromomethyl derivatives (R factor = 0.041) .

- HRMS : Validates molecular weight (e.g., [M − H] calcd for CHONCl: 1533.5105) .

Q. How does oxidation of this compound affect its reactivity in glycoscience applications?

Advanced Research Question

Oxidation with DMSO–AcO converts the C1 hydroxyl to a lactone (92% yield), forming 3,4,6-tri-O-benzyl-2-deoxy-D-glucono-1,5-lactone. This lactone serves as a key intermediate for synthesizing glycosyl donors (e.g., trichloroacetimidates) or probing enzyme-substrate interactions in glycosidases. Competing oxidation pathways (e.g., overoxidation to carboxylic acids) require careful control of reaction time and temperature .

Q. What role does this compound play in oligosaccharide synthesis?

Basic Research Question

It acts as a glycosyl acceptor or donor in stepwise oligosaccharide assembly. For example, it was used to synthesize a pentasaccharide via iterative glycosylation and deprotection steps, enabling studies on carbohydrate-protein interactions. Benzyl groups stabilize the intermediate during coupling, while the deoxy group at C2 reduces steric hindrance for enzymatic transformations .

Q. How do different catalysts influence reaction pathways in glycosylations involving this compound?

Advanced Research Question

Catalysts like BF-etherate or trityl borate derivatives alter transition-state stabilization. Trityl tetrakis(pentafluorophenyl)borate promotes oxocarbenium ion formation, favoring α-selectivity via SN1-like mechanisms. In contrast, protic acids (e.g., TfOH) may lead to β-selectivity due to hydrogen bonding with the nucleophile. Contradictory reports on yield and selectivity highlight the need for systematic screening of Lewis acid/base pairs .

属性

IUPAC Name |

(4R,5S,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c28-26-16-24(30-18-22-12-6-2-7-13-22)27(31-19-23-14-8-3-9-15-23)25(32-26)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2/t24-,25-,26?,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGHLARNGSMEJE-GWDBROLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](OC1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450284 | |

| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160549-11-1, 132732-60-6 | |

| Record name | 2-Deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hexopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160549-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,6-Tri-O-benzyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。